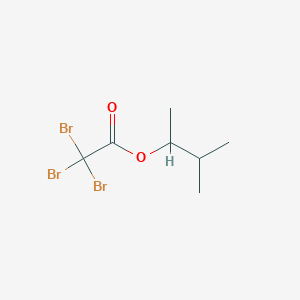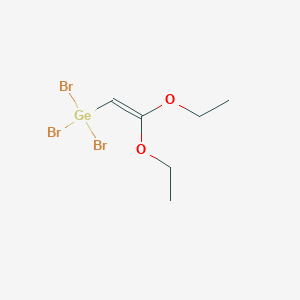![molecular formula C13H15ClO3 B14358944 2-[4-(Chloroacetyl)phenyl]propyl acetate CAS No. 93201-44-6](/img/structure/B14358944.png)
2-[4-(Chloroacetyl)phenyl]propyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Chloroacetyl)phenyl]propyl acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloroacetyl)phenyl]propyl acetate typically involves the acylation of a benzene derivative. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually require a non-aqueous solvent like dichloromethane and are carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as distillation and recrystallization ensures the final product meets industrial standards.
化学反应分析
Types of Reactions
2-[4-(Chloroacetyl)phenyl]propyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group or even a methyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxide, amine, or alkoxide ions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
2-[4-(Chloroacetyl)phenyl]propyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of perfumes, flavoring agents, and other aromatic compounds
作用机制
The mechanism of action of 2-[4-(Chloroacetyl)phenyl]propyl acetate involves its interaction with various molecular targets. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in biochemical pathways .
相似化合物的比较
Similar Compounds
2-[4-(Bromoacetyl)phenyl]propyl acetate: Similar structure but with a bromine atom instead of chlorine.
2-[4-(Fluoroacetyl)phenyl]propyl acetate: Contains a fluorine atom instead of chlorine.
2-[4-(Methoxyacetyl)phenyl]propyl acetate: Features a methoxy group instead of chlorine
Uniqueness
2-[4-(Chloroacetyl)phenyl]propyl acetate is unique due to the presence of the chloroacetyl group, which imparts specific reactivity and properties. The chlorine atom makes the compound more reactive towards nucleophiles compared to its bromo or fluoro analogs. This reactivity can be advantageous in certain synthetic applications, making it a valuable compound in organic chemistry.
属性
CAS 编号 |
93201-44-6 |
|---|---|
分子式 |
C13H15ClO3 |
分子量 |
254.71 g/mol |
IUPAC 名称 |
2-[4-(2-chloroacetyl)phenyl]propyl acetate |
InChI |
InChI=1S/C13H15ClO3/c1-9(8-17-10(2)15)11-3-5-12(6-4-11)13(16)7-14/h3-6,9H,7-8H2,1-2H3 |
InChI 键 |
YYGSESLLSNAWKE-UHFFFAOYSA-N |
规范 SMILES |
CC(COC(=O)C)C1=CC=C(C=C1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
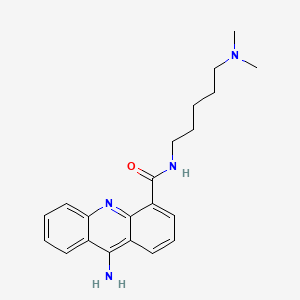

![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
![3-bromo-N-[3-(3-bromopropanoylamino)propyl]propanamide](/img/structure/B14358881.png)
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
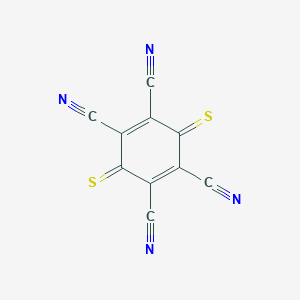
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
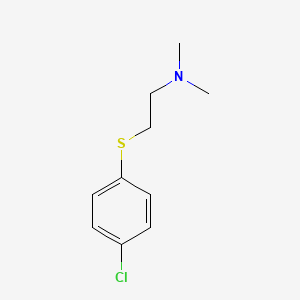
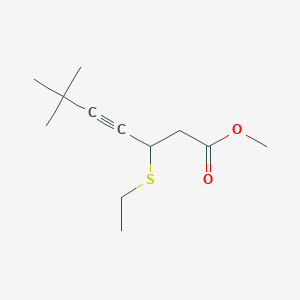
![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)
